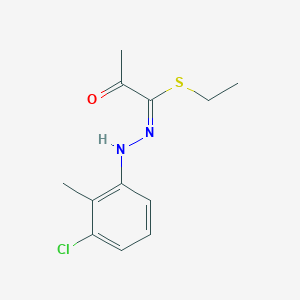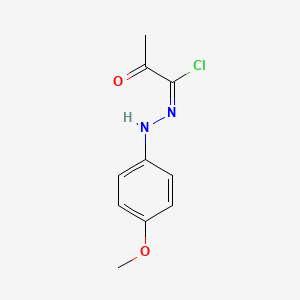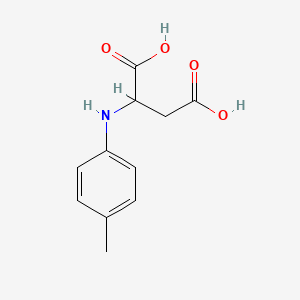
N-(4-methylphenyl)aspartic acid
Übersicht
Beschreibung
N-(4-methylphenyl)aspartic acid, also known as L-4-methylaspartate (L-4MA), is an amino acid derivative that has been studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
L-4MA has been used in scientific research to investigate various biological processes, including neurotransmitter release, synaptic plasticity, and neuroprotection. One area of research has focused on the role of L-4MA in regulating glutamate release in the brain. Glutamate is a major neurotransmitter that is involved in many physiological processes, including learning and memory. L-4MA has been found to inhibit glutamate release, which may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Wirkmechanismus
L-4MA acts as a competitive inhibitor of the glutamate transporter, which is responsible for the reuptake of glutamate from the synapse. By inhibiting the transporter, L-4MA increases the concentration of glutamate in the synapse, leading to an increase in neurotransmitter release. This mechanism of action has been found to be effective in regulating glutamate release and may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
L-4MA has been found to have unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In addition to its role in regulating glutamate release, L-4MA has been found to modulate the activity of ion channels and receptors, including NMDA receptors and AMPA receptors. L-4MA has also been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
L-4MA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, making it readily available for use in experiments. L-4MA has also been found to have low toxicity, making it a safe tool for investigating biological processes. However, there are also limitations to the use of L-4MA in lab experiments. Its specificity for the glutamate transporter may limit its usefulness in investigating other neurotransmitter systems. Additionally, the concentration of L-4MA required to achieve its effects may be higher than that of other compounds, which may limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of L-4MA. One area of research is the development of more specific inhibitors of the glutamate transporter. This may lead to the development of more effective treatments for neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the investigation of L-4MA's effects on other neurotransmitter systems, which may lead to a better understanding of the role of glutamate in the brain. Finally, the development of new methods for synthesizing L-4MA may lead to more efficient and cost-effective production of this compound for use in scientific research.
Eigenschaften
IUPAC Name |
2-(4-methylanilino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMMGDUHBFELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylanilino)butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




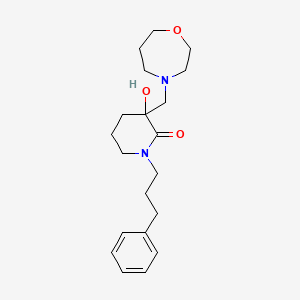

![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-3,5-dinitrobenzamide](/img/structure/B3849472.png)
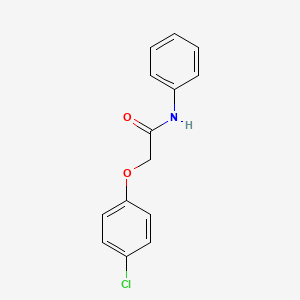
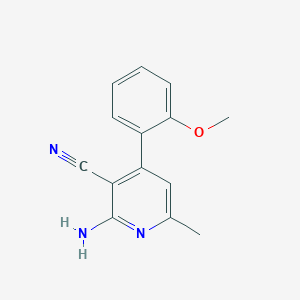

![N-[(4-nitrophenyl)sulfonyl]alanine](/img/structure/B3849515.png)
![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
![4,8,9,10-tetrakis(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3849528.png)

